

Personal protective equipment for handling AMG 900

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Compound of Interest

Compound Name: AMG 900

Cat. No.: B1683941

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Essential Safety and Handling Guide for AMG 900

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for the handling of **AMG 900**, a potent pan-Aurora kinase inhibitor. Our goal is to furnish laboratory personnel with the necessary information to ensure safety and procedural accuracy, thereby fostering a culture of confidence and trust in handling potent research compounds.

Immediate Safety and Handling Precautions

While **AMG 900** is not classified as a hazardous substance according to the Globally Harmonized System (GHS), its potent biological activity necessitates careful handling to minimize exposure.^[1] Standard laboratory best practices for handling potent, non-hazardous compounds should be strictly followed.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial when handling **AMG 900** in both solid and solution forms.

PPE Category	Item	Specification and Use
Eye Protection	Safety Glasses with Side Shields or Goggles	Must be worn at all times in the laboratory to protect against splashes or airborne particles.
Hand Protection	Nitrile Gloves	Should be worn when handling the solid compound or solutions. Change gloves immediately if contaminated.
Body Protection	Laboratory Coat	A buttoned lab coat should be worn to protect skin and clothing.
Respiratory Protection	Not generally required	Work in a well-ventilated area. A fume hood is recommended for handling the solid compound to avoid inhalation of fine particles.

Engineering Controls

Control Type	Recommendation
Ventilation	Handle the solid form of AMG 900 in a chemical fume hood to minimize inhalation risk.
Eye Wash Station	An operational eye wash station should be readily accessible in case of accidental eye contact.
Safety Shower	A safety shower should be available for immediate use in the event of significant skin exposure.

Hygiene Practices

- Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.

- Hand Washing: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.
- Contamination: Avoid creating dust or aerosols.

Operational Plans: Storage and Solution Preparation

Proper storage and preparation of **AMG 900** are critical for maintaining its stability and ensuring accurate experimental results.

Parameter	Guideline
Storage of Solid	Store at -20°C for long-term stability.[2]
Storage of Stock Solutions	Store in a tightly sealed container at -20°C or -80°C.[3]
Recommended Solvents	Soluble in DMSO.[2][4]
Solution Preparation	For a 10 mM stock solution, dissolve 5.04 mg of AMG 900 (MW: 503.58 g/mol) in 1 mL of DMSO with gentle warming if necessary.[2]

Disposal Plan

AMG 900 and its containers must be disposed of in a manner that prevents environmental contamination.

Waste Type	Disposal Procedure
Unused Solid Compound	Dispose of as chemical waste in a clearly labeled container according to your institution's and local regulations. Do not dispose of in regular trash.
Solutions Containing AMG 900	Collect in a designated, sealed, and clearly labeled waste container for chemical waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, tubes)	Dispose of in a designated solid chemical waste container.
Empty Containers	Rinse the container three times with an appropriate solvent (e.g., DMSO followed by ethanol). Dispose of the rinsate as chemical waste. The rinsed container can then be disposed of as regular lab glass or plastic waste.

Experimental Protocols

Detailed methodologies for key experiments involving **AMG 900** are provided below to ensure reproducibility and accuracy.

Cell Proliferation Assay (MTS-based)

This protocol is adapted from studies evaluating the antiproliferative effects of **AMG 900**.^[5]

Objective: To determine the EC₅₀ of **AMG 900** in a cancer cell line.

Materials:

- Cancer cell line of interest (e.g., DU-145, PC3)
- Complete cell culture medium
- 96-well plates

- **AMG 900** stock solution (e.g., 10 mM in DMSO)
- MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of **AMG 900** in complete culture medium.
- Remove the medium from the cells and add 100 µL of the **AMG 900** dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
- Add 20 µL of MTS reagent to each well.
- Incubate for 1-4 hours at 37°C.
- Measure the absorbance at 490 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the EC₅₀ value using appropriate software.

Western Blot for Phospho-Histone H3

This protocol is based on the mechanism of action of **AMG 900** as an Aurora kinase inhibitor.[\[6\]](#)
[\[7\]](#)

Objective: To assess the inhibition of Aurora B kinase activity by measuring the phosphorylation of its substrate, Histone H3 at Serine 10.

Materials:

- Cells or tumor tissue treated with **AMG 900**

- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay (e.g., BCA assay)
- SDS-PAGE gels
- Transfer apparatus and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody: Rabbit anti-phospho-Histone H3 (Ser10)
- Primary antibody: Mouse or Rabbit anti-total Histone H3 (as a loading control)
- HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse/rabbit)
- Chemiluminescent substrate
- Imaging system

Procedure:

- Lyse cells or homogenized tissue in lysis buffer on ice.
- Clarify the lysate by centrifugation and collect the supernatant.
- Determine the protein concentration of each sample.
- Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.

- Wash the membrane three times with TBST.
- Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Apply the chemiluminescent substrate and visualize the bands using an imaging system.
- Strip the membrane and re-probe with an antibody against total Histone H3 to confirm equal loading.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **AMG 900** in a mouse xenograft model.[\[8\]](#)[\[9\]](#)

Objective: To determine the in vivo anti-tumor activity of **AMG 900**.

Materials:

- Female athymic nude mice
- Cancer cell line for implantation (e.g., COLO 205, HCT116)
- Matrigel (optional)
- **AMG 900** formulation for oral administration (e.g., suspension in 2% HPMC, 1% Tween-80, pH 2.2)[\[8\]](#)
- Vehicle control
- Calipers for tumor measurement

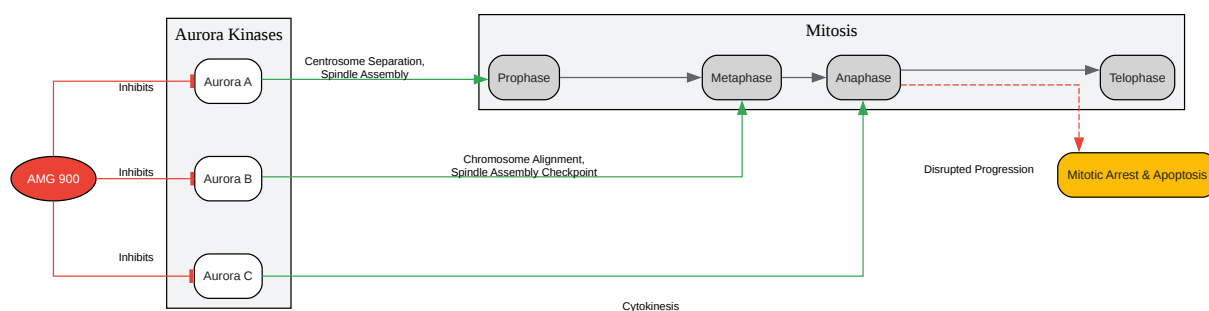
Procedure:

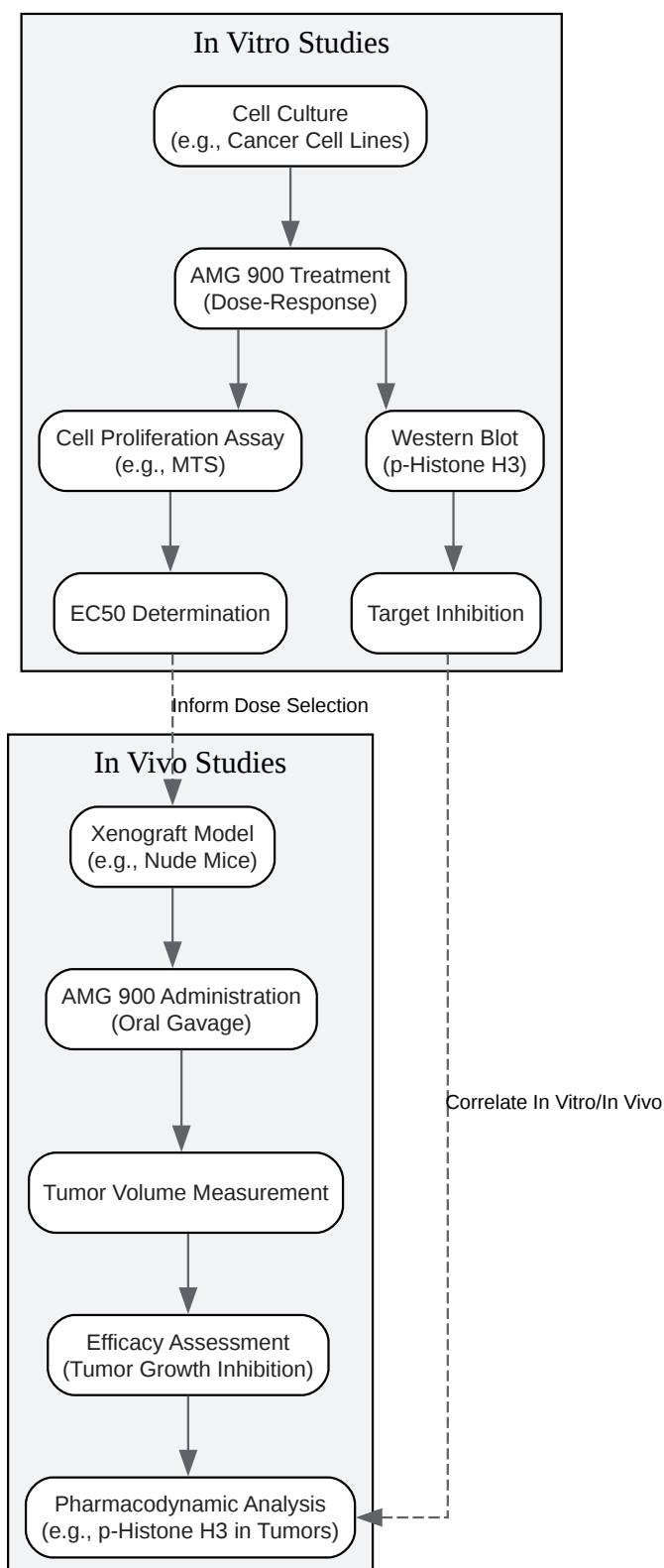
- Subcutaneously inject cancer cells (e.g., 5×10^6 cells in 100 μ L of PBS or a Matrigel mixture) into the flank of each mouse.

- Monitor tumor growth regularly.
- When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer **AMG 900** orally at the desired dose and schedule (e.g., 15 mg/kg, once daily). Administer the vehicle to the control group.
- Measure tumor volume with calipers two to three times per week. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2) / 2$.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies like Western blot for p-Histone H3).

Visualizing the Mechanism of Action

To further elucidate the operational context of **AMG 900**, the following diagrams illustrate its mechanism of action and a typical experimental workflow.





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